(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde
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Overview
Description
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties. The compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the extraction of its precursor, ursolic acid, from plant sources such as Ocimum sanctum. The synthetic route includes the oxidation of ursolic acid to form this compound. This process often involves the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale extraction from plant materials followed by chemical modification. The extraction process involves solvent extraction techniques using solvents like methanol or ethanol. The extracted ursolic acid is then subjected to oxidation reactions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of ursolic acid to this compound.
Reduction: Reduction of this compound to its corresponding alcohol.
Substitution: Introduction of functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products Formed
Oxidation: this compound.
Reduction: Urs-12-en-28-ol.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It modulates signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: A precursor to (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anticancer properties.
Oleanolic Acid: Structurally similar with anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for the synthesis of novel derivatives with enhanced biological activities .
Properties
CAS No. |
13250-38-9 |
---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Synonyms |
Urs-12-en-28-al |
Origin of Product |
United States |
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